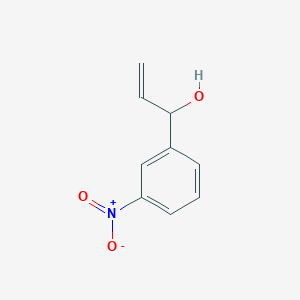
1-(3-Nitrophenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitrophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Nitrophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with propargyl alcohol under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by a rearrangement to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
1-(3-Nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-nitrobenzaldehyde or 3-nitrobenzoic acid.
Reduction: Formation of 3-aminophenylprop-2-en-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
1-(3-Nitrophenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Studied for its nonlinear optical properties, making it a candidate for use in optical devices.
作用機序
The mechanism of action of 1-(3-Nitrophenyl)prop-2-en-1-ol involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to biological effects. The compound’s ability to participate in electrophilic and nucleophilic reactions also contributes to its diverse activities .
類似化合物との比較
Similar Compounds
- 1-(4-Nitrophenyl)prop-2-en-1-ol
- 3-(4-Nitrophenyl)prop-2-yn-1-ol
- 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
1-(3-Nitrophenyl)prop-2-en-1-ol is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and properties. This compound’s combination of a nitro group and an enol moiety provides a versatile platform for various chemical transformations and applications .
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
1-(3-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h2-6,9,11H,1H2 |
InChIキー |
LHZGOXQNLMWPFD-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1=CC(=CC=C1)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


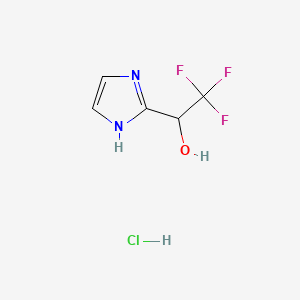
![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)


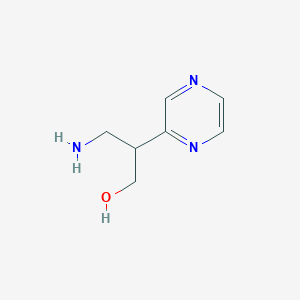
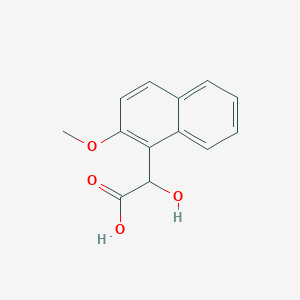
![8,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13613564.png)
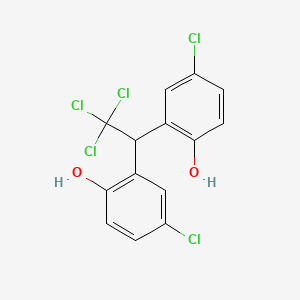
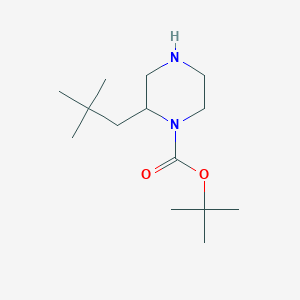

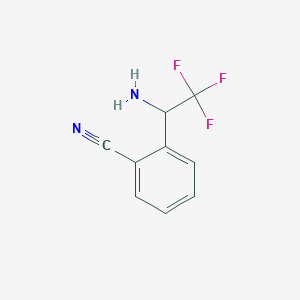

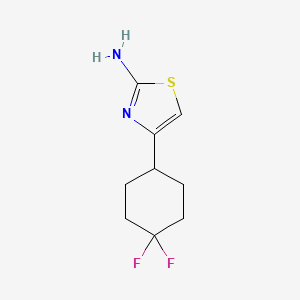
![2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)
